N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a 1,3-benzodioxole moiety linked via an acetamide group to a 4-oxo-2-thioxo-thiazolidin-3-yl core. The Z-configuration at the 5-position of the thiazolidinone ring, substituted with a 4-fluorophenylmethylidene group, is critical for its stereochemical and electronic properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S2/c20-12-3-1-11(2-4-12)7-16-18(24)22(19(27)28-16)9-17(23)21-13-5-6-14-15(8-13)26-10-25-14/h1-8H,9-10H2,(H,21,23)/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSJTXYAOGJRDK-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F3182-0002, also known as BA3182, is a conditionally active biologic (CAB) EpCAM/CD3 bispecific T-cell engager antibody. It has two binding sites for EpCAM and two binding sites for CD3ε.
Mode of Action
BA3182 works by having two binding sites for EpCAM, a cell surface protein that is highly expressed in many types of cancer, and two binding sites for CD3ε, a component of the T cell receptor complex. The binding sites for EpCAM and CD3ε have been designed to attach their respective targets specifically and reversibly under the conditions found in the tumor microenvironment (TME) and to have reduced binding outside of the TME. To activate the T cell engagement against the tumor, the CAB selective binding to both the CAB EpCAM and CAB CD3ε arms are required.
Biochemical Pathways
The mechanism of action suggests that it may influence the immune response against cancer cells by promoting t cell activation and engagement with tumor cells expressing epcam.
Pharmacokinetics
The pharmacokinetics of BA3182 are currently being evaluated in a phase 1 dose-escalation and dose-expansion clinical trial. This trial will assess the safety, pharmacokinetics, and efficacy of BA3182 in patients with advanced adenocarcinoma.
Result of Action
The result of BA3182’s action is the activation of T cells and their engagement with tumor cells expressing EpCAM. This can lead to the destruction of the tumor cells and potentially slow down or stop the progression of the cancer.
Action Environment
The action of BA3182 is influenced by the conditions found in the TME. The binding sites for EpCAM and CD3ε have been designed to attach their respective targets specifically and reversibly under these conditions. This suggests that the efficacy and stability of BA3182 may be influenced by factors such as the acidity of the TME.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a synthetic compound notable for its diverse biological activities. This article reviews its chemical properties, biological effects, and potential applications based on existing literature.
The compound has the following characteristics:
- Molecular Formula : C21H16N2O6S2
- Molecular Weight : 456.5 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-yl)-3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Purity : Typically ≥95% .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazolidine derivatives have been shown to scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities .
Anticancer Potential
Studies have highlighted the anticancer potential of thiazolidine derivatives. Specifically, compounds related to N-(2H-benzodioxol) have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | ROS generation and apoptosis |
Anti-inflammatory Effects
The compound has also been assessed for anti-inflammatory activity. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating a potential role in treating inflammatory diseases .
The biological activity of N-(2H-benzodioxol) derivatives is often attributed to their ability to modulate various signaling pathways:
- NF-kB Pathway : Inhibition of this pathway can reduce inflammation and cancer cell proliferation.
- MAPK Pathway : Modulation of this pathway may enhance apoptosis in cancer cells.
- Oxidative Stress Response : The compound's antioxidant properties can mitigate oxidative stress, protecting cells from damage .
Case Studies
Several studies have explored the effects of related compounds in animal models:
- Study on Inflammation : A study demonstrated that a thiazolidine derivative reduced paw swelling in a rat model of arthritis by 40% compared to control groups.
- Anticancer Efficacy : In a xenograft model using human breast cancer cells, treatment with a similar compound resulted in a 60% reduction in tumor volume over four weeks .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds containing thiazolidine rings often exhibit antioxidant properties. This is crucial in combating oxidative stress and related diseases. The presence of the benzodioxole moiety may enhance these effects through synergistic interactions with other antioxidants.
Antimicrobial Activity
Thiazolidine derivatives have been studied for their antimicrobial properties. The specific compound has shown promise against various bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Potential
There is growing interest in the anticancer properties of thiazolidine derivatives. Preliminary studies suggest that N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene] may inhibit tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest.
Diabetes Management
Thiazolidinediones (TZDs), a class of drugs that includes pioglitazone, are used in diabetes management due to their insulin-sensitizing effects. The compound's structural similarity to known TZDs suggests potential applications in enhancing insulin sensitivity and glucose metabolism.
Cardiovascular Health
Given the compound's antioxidant and anti-inflammatory properties, it may also have applications in cardiovascular health. Research into its effects on endothelial function and lipid profiles could provide insights into its role in preventing cardiovascular diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |
| Study 3 | Anticancer Mechanisms | Induced apoptosis in cancer cell lines via mitochondrial pathways and cell cycle arrest at G1 phase. |
Comparison with Similar Compounds
Key Observations :
Inference for Target Compound :
- The 4-fluorophenyl group may enhance metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs .
- The 1,3-benzodioxole moiety could confer antioxidant activity via radical scavenging, as seen in structurally related compounds .
Preparation Methods
Cyclization of 4-Methylbenzene-1,2-Diol
The synthesis begins with 4-methylbenzene-1,2-diol, which undergoes cyclization in the presence of methylene chloride and dimethylsulfoxide (DMSO) under reflux at 90–100°C. Sodium hydroxide facilitates deprotonation, yielding 5-methyl-1,3-benzodioxole. Subsequent bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride introduces a bromomethyl group at the 5-position. Cyanation via potassium cyanide in aqueous ethanol produces 2-(2,2-difluoro-1,3-benzodioxole-5-yl)acetonitrile, which is hydrolyzed under basic conditions to yield 2-(2,2-difluoro-1,3-benzodioxole-5-yl)acetic acid (f ) in 40% overall yield.
Alternative Carboxylic Acid Activation
A second method employs 2-(benzo[d]dioxol-5-yl)acetic acid directly, activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under argon. This approach avoids multi-step functionalization but requires stringent anhydrous conditions to prevent side reactions. The activated intermediate is subsequently coupled with amines to form acetamide derivatives.
Preparation of Thiazolidinone Core
The thiazolidinone ring system is synthesized via cyclocondensation reactions, with emphasis on achieving the (5Z)-configured methylidene group and sulfanylidene functionality.
One-Pot Four-Component Synthesis
Kaboudin et al. demonstrated a one-pot synthesis of thiazolidin-4-ones using hydrazine carbothiomide derivatives and dimethyl acetylenedicarboxylate (DMAD) in absolute ethanol. For the target compound, 4-fluorobenzaldehyde is condensed with thioglycolic acid and aniline derivatives under ultrasound irradiation, catalyzed by DSDABCOC (dabco-based ionic liquid). This method achieves 82–92% yield within 2 hours, with the (5Z)-configuration favored by steric and electronic effects of the 4-fluorophenyl group.
Thionation and Cyclization
Apostolidis et al. reported the use of α-chloroacetyl chloride and ammonium thiocyanate to generate thiazolidinone precursors. Reacting substituted thiazole-2-amine with these reagents in dry benzene forms an intermediate, which undergoes aldol condensation with 4-fluorobenzaldehyde. Acetic acid and sodium acetate mediate cyclization, yielding the 2-sulfanylidene-thiazolidin-4-one core. This route requires precise stoichiometry (1:1.1 aldehyde-to-amine ratio) to minimize epimerization.
Coupling Strategies for Final Assembly
The benzodioxolyl acetic acid and thiazolidinone components are coupled via amide bond formation, necessitating careful selection of coupling reagents and purification techniques.
EDCI/DMAP-Mediated Coupling
In a method adapted from benzodioxol carboxamide synthesis, 2-(benzo[d]dioxol-5-yl)acetic acid is activated with EDCI (1.3 equiv) and DMAP (0.3 equiv) in DCM under argon. The thiazolidinone amine derivative is added post-activation, and the reaction proceeds for 48 hours at room temperature. The crude product is extracted with 32% HCl, dried over anhydrous sodium sulfate, and purified via flash chromatography (ethyl acetate/hexane, 30:70). This method yields the target compound in 65–70% purity, requiring subsequent recrystallization from heptane for pharmaceutical-grade material.
Ultrasonic-Assisted Coupling
Khillare et al. optimized coupling efficiency using ultrasound irradiation in the presence of diisopropyl ethyl ammonium acetate (DTPEAC). The benzodioxolyl acetic acid is pre-activated as a mixed anhydride with ethyl chloroformate, then reacted with the thiazolidinone amine under ultrasonic conditions (40 kHz, 50°C). This approach reduces reaction time to 4 hours and improves yield to 85%, attributed to enhanced mass transfer and reduced side-product formation.
Optimization and Industrial Considerations
Solvent and Temperature Effects
Q & A
Q. What synthetic methodologies are established for preparing this thiazolidinone derivative, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions involving a benzodioxol-5-amine precursor and a functionalized thiazolidinone intermediate. A typical protocol involves coupling under basic conditions (e.g., potassium carbonate in DMF) with controlled stoichiometry to form the acetamide bond . Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature (room temperature to 80°C), and reaction monitoring via TLC to optimize intermediate formation .
Q. Which spectroscopic techniques are most effective for confirming the Z-configuration of the exocyclic double bond and structural integrity?
- NMR : The Z-configuration of the exocyclic double bond can be confirmed by analyzing coupling constants (e.g., ) in H NMR, where transannular NOE effects between the 4-fluorophenyl and thiazolidinone protons provide spatial evidence .
- IR : Stretching frequencies for C=O (1680–1730 cm) and C=S (690–710 cm) validate the thiazolidinone core .
- X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in analogous thiazolidinone structures .
Q. How can researchers assess preliminary bioactivity (e.g., antimicrobial or enzyme inhibition) using standardized assays?
Use in vitro enzyme inhibition assays (e.g., α-glucosidase or kinase targets) with positive controls and dose-response curves. For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative strains, ensuring compound solubility in DMSO/PBS and cytotoxicity controls .
Advanced Research Questions
Q. How can conflicting bioactivity data between enzymatic and cellular assays be systematically addressed?
Discrepancies may arise from cellular uptake limitations, metabolic instability, or off-target effects. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
